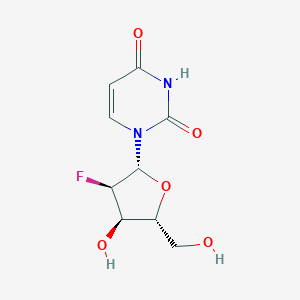

2'Fluoro-2'-deoxyuridine

Description

The exact mass of the compound 2'-Deoxy-2'-fluorouridine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Deoxyuridine - Floxuridine - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYWFOZZIZEEKJ-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50999738 | |

| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50999738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784-71-4 | |

| Record name | 2'Fluoro-2'-deoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000784714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50999738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uridine, 2â??-deoxy-2â??-fluoro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-FLUORO-2'-DEOXYURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2YC903QW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of 2'-Fluoro-2'-deoxyuridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Fluoro-2'-deoxyuridine (FdUrd), a fluorinated pyrimidine nucleoside analog, is a potent antineoplastic agent. Its clinical efficacy is primarily attributed to its profound impact on DNA synthesis and integrity. This technical guide provides a comprehensive overview of the core mechanism of action of FdUrd, detailing its metabolic activation, molecular target, and the downstream cellular consequences. This document synthesizes quantitative data, outlines key experimental methodologies, and presents visual representations of the critical pathways involved, offering a valuable resource for professionals in oncology research and drug development.

Introduction

2'-Fluoro-2'-deoxyuridine (FdUrd), also known as Floxuridine, is a cornerstone in the chemotherapy of various solid tumors, particularly colorectal cancer.[1] As a prodrug, FdUrd requires intracellular activation to exert its cytotoxic effects. Its mechanism of action is multifaceted, primarily revolving around the inhibition of a critical enzyme in the de novo synthesis of pyrimidines, leading to a cascade of events that culminate in cell cycle arrest and apoptosis.[2] This guide will dissect the intricate molecular and cellular processes that underpin the therapeutic action of FdUrd.

Metabolic Activation of FdUrd

FdUrd is administered as a prodrug and must undergo intracellular phosphorylation to become pharmacologically active. The primary activation pathway is initiated by the enzyme thymidine kinase (TK), which phosphorylates FdUrd to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[2] FdUMP is the principal active metabolite responsible for the drug's primary mechanism of action. Further phosphorylation can lead to the formation of 5-fluoro-2'-deoxyuridine diphosphate (FdUDP) and triphosphate (FdUTP), which can be incorporated into DNA, contributing to FdUrd's cytotoxicity.[3]

Core Mechanism: Inhibition of Thymidylate Synthase

The primary molecular target of FdUrd's active metabolite, FdUMP, is thymidylate synthase (TS).[1] TS is a crucial enzyme that catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), utilizing 5,10-methylenetetrahydrofolate (CH2THF) as a methyl donor.[4] This reaction is the sole de novo source of dTMP, an essential precursor for the synthesis of deoxythymidine triphosphate (dTTP), a necessary component of DNA.[5]

FdUMP acts as a potent and irreversible inhibitor of TS.[1] It forms a stable ternary covalent complex with TS and CH2THF.[6] This complex effectively sequesters the enzyme, preventing its catalytic activity and leading to a rapid depletion of the intracellular dTMP and subsequently dTTP pools.[2] This phenomenon is often referred to as "thymineless death."[5]

Downstream Cellular Consequences

The inhibition of thymidylate synthase and the subsequent depletion of dTTP triggers a cascade of cellular events that contribute to the cytotoxic effects of FdUrd.

DNA Damage and Repair Inhibition

The severe imbalance in the deoxynucleotide (dNTP) pool, characterized by low dTTP and high dUTP levels, leads to several forms of DNA damage. The increased dUTP/dTTP ratio results in the misincorporation of uracil into DNA by DNA polymerases.[3] Additionally, the active metabolite FdUTP can also be incorporated into the DNA strand.[7]

The cellular machinery attempts to repair this damage through the base excision repair (BER) pathway, initiated by uracil-DNA glycosylase (UDG). However, the continuous misincorporation of uracil and the depletion of dTTP for repair synthesis leads to the accumulation of single- and double-strand breaks in the DNA.[3] FdUrd has been shown to impair the repair of DNA double-strand breaks, further exacerbating its genotoxic effects.

Cell Cycle Arrest

The accumulation of DNA damage and the stalling of replication forks due to the lack of dTTP activate the DNA damage response (DDR) pathway. Key sensor kinases such as ataxia-telangiectasia mutated (ATM) and ataxia telangiectasia and Rad3-related (ATR) are activated.[8][9] This activation leads to the phosphorylation of downstream effector proteins, including checkpoint kinases Chk1 and Chk2, which in turn orchestrate a cell cycle arrest, predominantly in the S-phase.[10][11] This S-phase arrest prevents cells with damaged DNA from progressing through the cell cycle and undergoing mitosis.

Induction of Apoptosis

Prolonged S-phase arrest and the accumulation of irreparable DNA damage ultimately trigger programmed cell death, or apoptosis.[10] The DDR signaling cascade, particularly through the activation of p53, can induce the expression of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak.[12] This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of the caspase cascade, culminating in the execution of apoptosis.[13][14] In some cellular contexts, FdUrd can also induce necrosis.[14]

Quantitative Data

The following tables summarize key quantitative data related to the activity of FdUrd and its metabolites.

Table 1: In Vitro Cytotoxicity of FdUrd and its Derivatives

| Compound | Cell Line | IC50 Value | Reference |

| FdUrd | PC-3 (Prostate) | ~4 µM | [10] |

| dCpam-5-FdUrd | PC-3 (Prostate) | 4 µM | [10] |

| 5-FdUrd-5-FdC18 | PC-3 (Prostate) | 4 µM | [10] |

| FdUMP[15] | FM3A (Murine Mammary) | 0.022-3 nM | [1] |

| FUdR | F28-7 (Murine Mammary) | 1 nM | [14] |

| FUdR | F28-7-A (Murine Mammary) | 1 nM | [14] |

Table 2: Enzyme Inhibition Data

| Inhibitor | Enzyme | Parameter | Value | Reference |

| FdUMP | Human Thymidylate Synthase | K_m of dUMP | 2.5 µM | [16] |

Table 3: Pharmacokinetic Parameters of FdUrd and Related Compounds in Humans

| Compound | Administration | Half-life (t½) | Bioavailability | Reference |

| 5-fluoro-2'-deoxycytidine (FdCyd) | IV | 22-56 min | - | [17] |

| 5-fluoro-2'-deoxycytidine (FdCyd) with THU | PO | - | 9-25% | [17] |

| Tetrahydrouridine (THU) | PO | - | <5% | [17] |

Experimental Protocols

Thymidylate Synthase Activity Assay (Tritium Release Assay)

This assay measures the activity of TS by quantifying the release of tritium from [5-³H]dUMP as it is converted to dTMP.[16]

Materials:

-

Cell or tissue lysate

-

[5-³H]dUMP

-

5,10-methylenetetrahydrofolate (CH2THF)

-

Reaction buffer (e.g., Tris-HCl, pH 7.4, with 2-mercaptoethanol)

-

Activated charcoal suspension

-

Scintillation cocktail and counter

Procedure:

-

Prepare the reaction mixture containing the reaction buffer, CH2THF, and the cell or tissue lysate.

-

Initiate the reaction by adding [5-³H]dUMP.

-

Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding an activated charcoal suspension to adsorb the unreacted [5-³H]dUMP.

-

Centrifuge the samples to pellet the charcoal.

-

Transfer the supernatant containing the released tritiated water ([³H]H₂O) to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

The amount of radioactivity is proportional to the TS activity.

DNA Incorporation Assay

This protocol outlines a general method for assessing the incorporation of FdUrd into DNA, which can be adapted from protocols for other nucleoside analogs.[18]

Materials:

-

Cells cultured with and without FdUrd

-

DNA extraction kit

-

Enzymatic digestion reagents (e.g., DNase I, nuclease P1, alkaline phosphatase)

-

LC-MS/MS system

Procedure:

-

Culture cells in the presence of FdUrd for the desired duration.

-

Harvest the cells and extract genomic DNA using a commercial kit.

-

Quantify the extracted DNA.

-

Enzymatically digest the DNA to individual deoxynucleosides.

-

Analyze the digested sample using a validated LC-MS/MS method to quantify the amount of FdUrd incorporated into the DNA, relative to the natural deoxynucleosides.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cells cultured in a 96-well plate

-

FdUrd or other test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of FdUrd and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Mechanisms of Resistance

Resistance to FdUrd can develop through several mechanisms, limiting its clinical efficacy. These include:

-

Increased levels of thymidylate synthase: Overexpression of the target enzyme can titrate out the inhibitory FdUMP, requiring higher drug concentrations to achieve a therapeutic effect.[6]

-

Decreased activity of thymidine kinase: Reduced activity of the enzyme responsible for the initial phosphorylation of FdUrd to FdUMP prevents the activation of the prodrug.

-

Alterations in folate metabolism: Changes in the levels or metabolism of the cofactor CH2THF can affect the stability of the ternary complex.

-

Enhanced DNA repair capacity: Increased efficiency of the BER pathway can counteract the DNA damage induced by uracil misincorporation.

Conclusion

2'-Fluoro-2'-deoxyuridine exerts its potent anticancer effects through a well-defined mechanism of action. Its intracellular activation to FdUMP leads to the potent and irreversible inhibition of thymidylate synthase. The resulting depletion of thymidylate pools triggers a cascade of events, including DNA damage, S-phase cell cycle arrest, and ultimately, apoptosis. Understanding these intricate molecular and cellular processes is paramount for the rational design of combination therapies and for overcoming the challenges of drug resistance. This technical guide provides a foundational resource for researchers and clinicians working to optimize the therapeutic potential of FdUrd and other fluoropyrimidine-based chemotherapies.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]

- 3. Inhibition of uracil DNA glycosylase sensitizes cancer cells to 5-fluorodeoxyuridine through replication fork collapse-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thymidylate synthase - Wikipedia [en.wikipedia.org]

- 6. Trapping of 5-Fluorodeoxyuridine Monophosphate by Thymidylate Synthase Confers Resistance to 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nucleotide levels and incorporation of 5-fluorouracil and uracil into DNA of cells treated with 5-fluorodeoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Induction of cell cycle-dependent cytotoxicity and apoptosis by new heterodinucleoside phosphate dimers of 5-fluorodeoxyuridine in PC-3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. S phase cell-cycle arrest following DNA damage is independent of the p53/p21(WAF1) signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Mechanisms of cell death induced by 5-fluoro-2'-deoxyuridine (FUdR)--necrosis or apoptosis after treated with FUdR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anticancer Strategy Targeting Cell Death Regulators: Switching the Mechanism of Anticancer Floxuridine-Induced Cell Death from Necrosis to Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. Oral and intravenous pharmacokinetics of 5-fluoro-2’-deoxycytidine and THU in cynomolgus monkeys and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of 2'-Fluoro-2'-deoxyuridine (2'-FdU)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic and purification methodologies for 2'-Fluoro-2'-deoxyuridine (2'-FdU), a significant nucleoside analog in pharmaceutical research and development. The document details established chemical and enzymatic synthesis routes, offering step-by-step experimental protocols. Furthermore, it outlines robust purification techniques essential for obtaining high-purity 2'-FdU suitable for research and drug development applications. Quantitative data is summarized in structured tables for straightforward comparison of various methods, and key experimental workflows are visualized using diagrams for enhanced clarity.

Introduction

2'-Fluoro-2'-deoxyuridine is a modified pyrimidine nucleoside that has garnered considerable interest in the fields of medicinal chemistry and molecular biology. The substitution of the hydroxyl group at the 2' position of the ribose sugar with a fluorine atom imparts unique chemical and biological properties. This modification can enhance the metabolic stability of the nucleoside and influence its incorporation into nucleic acids, making 2'-FdU and its derivatives valuable as antiviral and anticancer agents. The synthesis and purification of high-purity 2'-FdU are critical steps for its application in research and the development of novel therapeutics. This guide explores the prevalent methods for its preparation and purification.

Chemical Synthesis of 2'-Fluoro-2'-deoxyuridine

The chemical synthesis of 2'-FdU can be broadly categorized into two main strategies: the fluorination of a pre-formed nucleoside precursor and the condensation of a fluorinated sugar with a nucleobase.

Synthesis from 1-β-D-Arabinofuranosyluracil

A common and effective method for synthesizing 2'-FdU involves the stereoselective conversion of 1-β-D-arabinofuranosyluracil. This process typically involves the protection of the 3' and 5' hydroxyl groups, followed by the activation of the 2'-hydroxyl group and subsequent nucleophilic fluorination.

Experimental Protocol:

-

Protection of 3',5'-Hydroxyl Groups: 1-β-D-Arabinofuranosyluracil is reacted with a suitable protecting group, such as tetrahydropyranyl (THP), in the presence of an acid catalyst to yield the 3',5'-di-O-THP protected intermediate.

-

Activation of the 2'-Hydroxyl Group: The protected intermediate is then reacted with a trifluoromethanesulfonylating agent (e.g., trifluoromethanesulfonic anhydride) in the presence of an organic base to convert the 2'-hydroxyl group into a good leaving group, a 2'-triflate.

-

Fluorination: The 2'-triflate intermediate is subsequently reacted with a fluorinating agent, such as a salt or complex of an organic base and hydrofluoric acid, to introduce the fluorine atom at the 2' position with inversion of configuration.

-

Deprotection: The protecting groups on the 3' and 5' positions are removed using an acid catalyst in an alcoholic solvent to yield crude 2'-Fluoro-2'-deoxyuridine.[1]

Logical Workflow for Synthesis from 1-β-D-Arabinofuranosyluracil

Synthesis from 2,2'-Anhydrouridine

Another established route to 2'-FdU begins with 2,2'-anhydrouridine, which contains a strained ether linkage that can be opened by a nucleophilic fluorine source.

Experimental Protocol:

-

Protection of 3',5'-Hydroxyl Groups: The 3' and 5' hydroxyl groups of 2,2'-anhydrouridine are protected, for example, as tetrahydropyranyl ethers.

-

Ring Opening and Fluorination: The protected 2,2'-anhydrouridine is treated with a fluorinating agent, such as a hydrogen fluoride-pyridine complex or potassium bifluoride, which opens the anhydro-linkage and introduces the fluorine atom at the 2' position.

-

Deprotection: The protecting groups are removed under acidic conditions to afford the crude 2'-FdU.

Logical Workflow for Synthesis from 2,2'-Anhydrouridine

Enzymatic Synthesis of 2'-Fluoro-2'-deoxyuridine

Enzymatic methods offer a green and highly stereoselective alternative to chemical synthesis. The most common enzymatic approach for 2'-FdU synthesis is transglycosylation, catalyzed by nucleoside phosphorylases.

Experimental Protocol:

-

Enzyme and Substrate Preparation: A suitable nucleoside phosphorylase, often from Escherichia coli, is prepared. A donor of the 2-deoxyribose-1-phosphate moiety (e.g., thymidine or 2'-deoxyuridine) and the acceptor base (uracil) are dissolved in a buffer solution (e.g., phosphate buffer, pH 7.0).

-

Enzymatic Reaction: The enzyme is added to the substrate solution, and the reaction mixture is incubated at an optimal temperature (typically 37-60 °C). The enzyme catalyzes the transfer of the deoxyribosyl group from the donor nucleoside to uracil.

-

Reaction Monitoring and Termination: The progress of the reaction is monitored by HPLC. Once the reaction reaches equilibrium or completion, it is terminated by heating or by the addition of a protein precipitant.

-

Purification: The desired 2'-FdU is then purified from the reaction mixture, which contains the enzyme, unreacted substrates, and byproducts.

Logical Workflow for Enzymatic Synthesis

Purification of 2'-Fluoro-2'-deoxyuridine

The purification of 2'-FdU is crucial to remove unreacted starting materials, byproducts, and residual reagents. A combination of chromatographic and crystallization techniques is typically employed.

Column Chromatography

Silica gel column chromatography is a widely used method for the initial purification of crude 2'-FdU.

Experimental Protocol:

-

Column Packing: A glass column is packed with silica gel as the stationary phase, using a suitable solvent system (eluent) to create a slurry.

-

Sample Loading: The crude 2'-FdU is dissolved in a minimal amount of the eluent or a more polar solvent and loaded onto the top of the silica gel bed.

-

Elution: The column is eluted with a solvent system of appropriate polarity to separate 2'-FdU from impurities. A gradient of increasing polarity (e.g., from dichloromethane to a mixture of dichloromethane and methanol) is often used.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.

-

Solvent Evaporation: The fractions containing pure 2'-FdU are combined, and the solvent is removed under reduced pressure to yield the purified product.

Recrystallization

Recrystallization is an effective final purification step to obtain highly pure, crystalline 2'-FdU.

Experimental Protocol:

-

Solvent Selection: A suitable solvent or solvent system is chosen in which 2'-FdU is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents include ethanol, methanol, water, or mixtures thereof.

-

Dissolution: The partially purified 2'-FdU is dissolved in a minimal amount of the hot solvent to form a saturated solution.

-

Cooling and Crystallization: The hot solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

Crystal Collection: The crystalline 2'-FdU is collected by vacuum filtration.

-

Washing and Drying: The crystals are washed with a small amount of cold solvent to remove any remaining soluble impurities and then dried under vacuum.[1]

High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, especially for analytical or demanding applications, preparative reverse-phase HPLC can be employed.

Experimental Protocol:

-

Column and Mobile Phase Selection: A reverse-phase column (e.g., C18) is used with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a buffer.

-

Sample Preparation: The 2'-FdU sample is dissolved in the mobile phase or a compatible solvent.

-

Injection and Separation: The sample is injected onto the HPLC system, and a gradient or isocratic elution is used to separate 2'-FdU from any remaining impurities.

-

Fraction Collection: The peak corresponding to 2'-FdU is collected.

-

Solvent Removal: The solvent is removed from the collected fraction, often by lyophilization, to obtain the highly pure product.

Purification Workflow

Data Summary

The following tables summarize typical quantitative data associated with the synthesis and purification of 2'-Fluoro-2'-deoxyuridine. Please note that yields and purity can vary significantly based on the specific reaction conditions, scale, and purification efficiency.

Table 1: Comparison of Synthesis Methods for 2'-Fluoro-2'-deoxyuridine

| Synthesis Method | Starting Material | Key Reagents | Typical Overall Yield (%) | Purity before Purification (%) |

| Chemical Synthesis | 1-β-D-Arabinofuranosyluracil | Triflic anhydride, HF/base | 30-50 | 70-85 |

| Chemical Synthesis | 2,2'-Anhydrouridine | HF-Pyridine | 40-60 | 75-90 |

| Enzymatic Synthesis | Uracil + Deoxyribose Donor | Nucleoside Phosphorylase | 50-70 | 85-95 |

Table 2: Comparison of Purification Methods for 2'-Fluoro-2'-deoxyuridine

| Purification Method | Typical Starting Purity (%) | Typical Final Purity (%) | Typical Recovery Yield (%) |

| Column Chromatography | 70-90 | 95-98 | 80-90 |

| Recrystallization | >95 | >99 | 70-85 |

| Preparative HPLC | >98 | >99.5 | 60-80 |

Conclusion

The synthesis and purification of 2'-Fluoro-2'-deoxyuridine can be achieved through various chemical and enzymatic routes, each with its own advantages and challenges. Chemical syntheses, while robust, often involve multiple protection and deprotection steps and the use of hazardous reagents. Enzymatic synthesis provides a more environmentally friendly and stereoselective alternative. A multi-step purification process, typically involving column chromatography followed by recrystallization, is essential to obtain high-purity 2'-FdU suitable for its intended applications in research and drug development. The choice of a specific synthesis and purification strategy will depend on factors such as the desired scale, purity requirements, and available resources.

References

biochemical properties of 2'-Fluoro-2'-deoxyuridine

An In-depth Technical Guide to the Biochemical Properties of 2'-Fluoro-2'-deoxyuridine

Introduction

2'-Fluoro-2'-deoxyuridine (FdUrd), a synthetic pyrimidine nucleoside analog, is a compound of significant interest in medicinal chemistry and pharmacology. Structurally, it is a derivative of deoxyuridine with a fluorine atom at the 2' position of the deoxyribose sugar.[1] This modification enhances its biological stability and activity, making it a valuable tool in antiviral and anticancer research.[1] FdUrd exerts its biological effects primarily by interfering with DNA synthesis and repair.[2] This document provides a comprehensive overview of the core biochemical properties of FdUrd, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

As an antimetabolite, FdUrd's mechanism of action is centered on its ability to disrupt normal nucleic acid metabolism. Its activity is dependent on intracellular phosphorylation to its active forms.[3]

1. Metabolic Activation: Upon cellular uptake, which is mediated by nucleoside transporters, FdUrd is metabolized by cellular kinases. The primary activating step is the phosphorylation of FdUrd by thymidine kinase to its monophosphate form, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[3][4] FdUMP can be further phosphorylated to the diphosphate (FdUDP) and triphosphate (FdUTP) forms.[5]

2. Primary Target: Thymidylate Synthase (TS) Inhibition: The principal mechanism of FdUrd's cytotoxic effect is the potent inhibition of thymidylate synthase (TS) by its monophosphate metabolite, FdUMP.[4][6] TS is a critical enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[2][7] FdUMP acts as a suicide inhibitor, forming a stable, covalent ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate.[2][7][8] This complex blocks the binding of the natural substrate, dUMP, effectively shutting down dTMP production.[7] The resulting depletion of the intracellular dTTP pool leads to an imbalance of deoxynucleotides, which inhibits DNA replication and repair, ultimately causing "thymineless death" in rapidly dividing cells.[2][5]

3. Incorporation into DNA and RNA: A secondary mechanism involves the triphosphate metabolite, FdUTP. This analog can be recognized by DNA and RNA polymerases and subsequently incorporated into growing nucleic acid chains.[5][9][10] The incorporation of FdUrd into DNA can lead to DNA strand breaks and genomic instability.[11] When incorporated into RNA, it can interfere with RNA processing and function.[2][12] The fluorine atom at the 2' position enhances resistance to enzymatic degradation, prolonging its activity within the cell.[1]

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of 2'-Fluoro-2'-deoxyuridine and its derivatives.

Table 1: Anticancer Activity (IC50 Values)

| Compound | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| 5-FUdr (FdUrd) | Murine Thymoma (Ly-2.1+ve) | 0.51 nM (as 5-FUdr) | [13] |

| 5-FUdr-anti-Ly-2.1 | Murine Thymoma (Ly-2.1+ve) | 6 nM | [13] |

| FdUrd-HSA Immunoconjugate | Osteogenic Sarcoma 791T | 1 µM | [14] |

| FdUMP[15] | FM3A/0 (Mouse Mammary) | 0.022-3 nM |[16] |

Table 2: Antiviral Activity (EC50/IC50 Values)

| Compound | Virus | Cell Line | EC50/IC50 Value (µM) | Reference |

|---|---|---|---|---|

| 2'-FdC (analog) | SARS-CoV-2 | Vero CCL-81 | 175.2 | [17][18] |

| 2'-FdC (analog) | Influenza A (H3N2) | MDCK | 0.59 | [19] |

| 2'-FdC (analog) | Influenza A (H1N1) | MDCK | 3.2 | [19] |

| 2'-FdC (analog) | Herpes Simplex Virus 1 (HSV-1) | BHK-21 | 5-20 µg/ml |[19] |

Table 3: Enzyme Inhibition Data

| Enzyme | Substrate/Inhibitor | Kₘ/Kᵢ Value | Organism/Enzyme Source | Reference |

|---|---|---|---|---|

| Thymidylate Synthase (hThyA) | dUMP | Kₘ = 2.5 µM | Human | [20][21] |

| Thymidylate Synthase (MtbThyX) | dUMP | Kₘ = 3 µM | M. tuberculosis |[20][21] |

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the biochemical properties of FdUrd.

Thymidylate Synthase (TS) Activity Assay (Tritium Release Method)

This assay measures the TS-catalyzed conversion of [5-³H]dUMP to dTMP, which involves the release of tritium into the aqueous solvent.[22][23]

Methodology:

-

Lysate Preparation: Prepare cytosolic extracts from cell pellets (e.g., peripheral blood mononuclear cells or cancer cell lines) by suspending them in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing dithiothreitol) followed by sonication or homogenization and centrifugation to clear the lysate.[23]

-

Reaction Mixture: Prepare a reaction mixture containing the cell lysate, the cofactor N⁵,N¹⁰-methylenetetrahydrofolate, and the radiolabeled substrate [5-³H]dUMP.[22]

-

Inhibition Study: For inhibition assays, pre-incubate the lysate with various concentrations of the inhibitor (e.g., FdUMP) before adding the substrate.

-

Reaction Incubation: Initiate the reaction and incubate at 37°C for a time period where the reaction is linear with respect to time and protein concentration.[24]

-

Reaction Termination & Separation: Stop the reaction. Remove the unreacted [5-³H]dUMP substrate by absorption onto activated charcoal.[22]

-

Quantification: Centrifuge to pellet the charcoal. Measure the radioactivity of the supernatant, which contains the released ³H₂O, using liquid scintillation counting.[22]

-

Data Analysis: Calculate the enzyme activity (e.g., in pmol/mg protein/min) and determine inhibition constants (Kᵢ) or IC50 values.

Cell Viability/Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This assay determines the cytotoxicity of a compound based on the measurement of cellular protein content.[25]

Methodology:

-

Cell Culture: Seed cells in 96-well microtiter plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Expose the cells to a range of concentrations of FdUrd for a specified duration (e.g., 72 hours).

-

Cell Fixation: Gently fix the cells by adding cold trichloroacetic acid (TCA) and incubate.

-

Staining: Discard the supernatant and wash the plates. Stain the fixed cells with Sulforhodamine B solution.

-

Washing: Remove the unbound dye by washing with 1% acetic acid.

-

Solubilization: Solubilize the protein-bound dye with a Tris base solution.

-

Absorbance Measurement: Measure the optical density at a suitable wavelength (e.g., ~510 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell survival relative to untreated controls and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Mandatory Visualizations

Caption: Metabolic activation of FdUrd and its dual mechanisms of action.

Caption: Workflow for a tritium-release based thymidylate synthase inhibition assay.

References

- 1. innospk.com [innospk.com]

- 2. What is the mechanism of Floxuridine? [synapse.patsnap.com]

- 3. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]

- 4. What is 5-Fluorodeoxyuridine used for? [synapse.patsnap.com]

- 5. REV3 promotes cellular tolerance to 5-fluorodeoxyuridine by activating translesion DNA synthesis and intra-S checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 5-Fluoro-2'-deoxyuridylate: covalent complex with thymidylate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of 2'-fluoro-2'-deoxyuridine and 2'-fluoro-2'-deoxycytidine in DNA and RNA isolated from rats and woodchucks using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Effects of 5-fluoro-2'-deoxyuridine on DNA metabolism in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemotherapy - Wikipedia [en.wikipedia.org]

- 13. In vitro antitumor activity of 2'-deoxy-5-fluorouridine-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of 2'-deoxyuridine and 5-fluoro-2'-deoxyuridine derivatives and evaluation in antibody targeting studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. Comparison of Antiviral Activity of Gemcitabine with 2′-Fluoro-2′-Deoxycytidine and Combination Therapy with Remdesivir against SARS-CoV-2 [mdpi.com]

- 18. Comparison of Antiviral Activity of Gemcitabine with 2'-Fluoro-2'-Deoxycytidine and Combination Therapy with Remdesivir against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. caymanchem.com [caymanchem.com]

- 20. dUMP/F-dUMP Binding to Thymidylate Synthase: Human Versus Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis and anticancer activity of some 5-fluoro-2'-deoxyuridine phosphoramidates - PubMed [pubmed.ncbi.nlm.nih.gov]

2'-Fluoro-2'-deoxyuridine as a DNA Chain Terminator: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Fluoro-2'-deoxyuridine (2'-FdU) is a modified pyrimidine nucleoside analog that has garnered significant interest in the fields of antiviral and anticancer research. Its mechanism of action is multifaceted, but a key aspect of its biological activity lies in its ability to be incorporated into nascent DNA strands and subsequently act as a DNA chain terminator. This technical guide provides a comprehensive overview of 2'-FdU's function as a DNA chain terminator, detailing its mechanism of action, the structural basis for its activity, and its impact on cellular processes. This document includes quantitative data on its enzymatic inhibition, detailed experimental protocols for its study, and visualizations of the key pathways involved.

Introduction

Nucleoside analogs have long been a cornerstone of antiviral and anticancer chemotherapy. Their structural similarity to natural deoxynucleoside triphosphates (dNTPs) allows them to be recognized and incorporated by DNA polymerases during DNA replication. 2'-Fluoro-2'-deoxyuridine, a derivative of deoxyuridine, is distinguished by the substitution of a fluorine atom for the hydroxyl group at the 2' position of the deoxyribose sugar. This seemingly minor modification has profound consequences for its biochemical behavior, particularly its role as a substrate for DNA polymerases and its subsequent effect on DNA chain elongation.

Mechanism of Action: From Prodrug to Chain Terminator

The action of 2'-FdU as a DNA chain terminator is a multi-step process that begins with its cellular uptake and metabolic activation.

-

Cellular Uptake and Phosphorylation: 2'-FdU is transported into the cell via nucleoside transporters. Once inside, it is phosphorylated by cellular kinases to its active triphosphate form, 2'-fluoro-2'-deoxyuridine triphosphate (2'-FdUTP). This conversion is a critical prerequisite for its interaction with DNA polymerases.

-

Incorporation into DNA: 2'-FdUTP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of DNA polymerases. Various DNA polymerases can incorporate 2'-FdUTP into the growing DNA strand opposite a template adenine.

-

Chain Termination: The presence of the highly electronegative fluorine atom at the 2' position of the sugar moiety significantly alters the sugar pucker conformation. While a natural deoxyribose sugar in B-form DNA predominantly adopts a C2'-endo conformation, the 2'-fluoro substitution can favor a C3'-endo (RNA-like) or an O4'-endo pucker. This altered conformation can create steric hindrance within the active site of the DNA polymerase, making the formation of a phosphodiester bond with the incoming nucleotide energetically unfavorable, thus leading to the termination of DNA chain elongation. While some studies suggest that elongation can proceed past a single 2'-fluoro-nucleotide, under certain conditions and with specific polymerases, it acts as a functional chain terminator.

Quantitative Data on Enzymatic Inhibition

The efficiency of 2'-FdUTP as a substrate and its inhibitory potential vary among different DNA polymerases. The following tables summarize available quantitative data for 2'-fluoro-modified nucleoside triphosphates.

| Enzyme | Substrate | Km (µM) | Vmax/Km (relative to dNTP) | Reference |

| Human DNA Polymerase α | 2'-FdUTP | - | Decreased | [1] |

| Human DNA Polymerase γ | 2'-FdUTP | - | Decreased | [1] |

| AMV Reverse Transcriptase | 2'-FdCTP | 7 | - | [2] |

| Xenopus laevis DNA Polymerase α | 2'-FdCTP | 7000 | - | [2] |

Table 1: Michaelis-Menten constants (Km) and relative catalytic efficiency (Vmax/Km) for the incorporation of 2'-fluoro-modified nucleoside triphosphates by various DNA polymerases.

| Enzyme | Inhibitor | Ki (µM) | Reference |

| Human DNA Polymerase α | ddTTP | >200 | [3] |

| Human DNA Polymerase δ | ddTTP | ~40 (replication), ~25 (repair) | [3] |

| Human DNA Polymerase β | ddTTP | <2 | [3] |

| HIV Reverse Transcriptase | ddUTP | 0.05 | [4] |

| AMV Reverse Transcriptase | ddUTP | 1.0 | [4] |

Table 2: Inhibition constants (Ki) of dideoxynucleoside triphosphates for various DNA polymerases. While not 2'-FdU, this data for other chain terminators provides context for polymerase sensitivity.

Cellular Consequences of 2'-FdU Incorporation

The incorporation of 2'-FdU into DNA and subsequent chain termination triggers a cascade of cellular events, primarily activating the DNA damage response (DDR) pathway and leading to cell cycle arrest.

DNA Damage Response

The stalled replication forks resulting from chain termination are recognized by the cell's DNA damage surveillance machinery. This leads to the activation of the ATR (Ataxia Telangiectasia and Rad3-related) kinase. Activated ATR then phosphorylates a number of downstream targets, including:

-

Chk1 (Checkpoint Kinase 1): Phosphorylation of Chk1 is a key signaling event that leads to cell cycle arrest.

-

SMC1 (Structural Maintenance of Chromosomes 1): Phosphorylation of SMC1 is involved in the intra-S phase checkpoint.

-

Histone H2AX (γH2AX): Phosphorylation of H2AX at serine 139 serves as a beacon to recruit DNA repair proteins to the site of damage.[5][6]

In some contexts, particularly with the formation of FdU:G mispairs, the Mismatch Repair (MMR) system can also recognize the lesion and contribute to the activation of the ATR-Chk1 pathway.[7]

Cell Cycle Arrest

The activation of the ATR-Chk1 pathway ultimately leads to cell cycle arrest, primarily at the G2/M transition.[7] This provides the cell with an opportunity to repair the DNA damage. However, if the damage is too extensive, the sustained cell cycle arrest can trigger apoptosis (programmed cell death).

Experimental Protocols

DNA Polymerase Inhibition Assay (Primer Extension Assay)

This assay is used to determine if a compound acts as a chain terminator.

Materials:

-

Purified DNA polymerase

-

Oligonucleotide primer (e.g., 5'-end labeled with 32P)

-

Single-stranded DNA template

-

dNTP mix (dATP, dCTP, dGTP, dTTP)

-

2'-FdUTP

-

ddNTPs (for sequencing ladder)

-

Reaction buffer appropriate for the DNA polymerase

-

Stop solution (e.g., formamide loading buffer with EDTA)

-

Denaturing polyacrylamide gel

-

Phosphorimager or autoradiography film

Protocol:

-

Primer Labeling: End-label the primer with 32P using T4 polynucleotide kinase and [γ-32P]ATP. Purify the labeled primer.

-

Annealing: Anneal the labeled primer to the DNA template by heating the mixture to 95°C and slowly cooling to room temperature.

-

Reaction Setup: Prepare separate reaction tubes for:

-

Control (all four dNTPs)

-

Experimental (all four dNTPs + varying concentrations of 2'-FdUTP)

-

Sequencing ladder (separate reactions for each ddNTP)

-

-

Initiate Reaction: Add the DNA polymerase to each tube to start the reaction. Incubate at the optimal temperature for the polymerase for a set time (e.g., 10-30 minutes).

-

Terminate Reaction: Stop the reactions by adding the stop solution.

-

Denaturing Gel Electrophoresis: Denature the samples by heating and load them onto a denaturing polyacrylamide gel. Run the gel to separate the DNA fragments by size.

-

Visualization: Dry the gel and expose it to a phosphorimager screen or autoradiography film.

-

Analysis: Compare the banding pattern in the experimental lanes to the control and sequencing ladder. The appearance of shorter DNA fragments that terminate at positions corresponding to the incorporation of uridine indicates that 2'-FdUTP is acting as a chain terminator.[8][9]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of 2'-FdU on cell cycle progression.

Materials:

-

Cancer cell line of interest

-

2'-Fluoro-2'-deoxyuridine (2'-FdU)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

RNase A

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of 2'-FdU for a specified time (e.g., 24, 48 hours). Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.

-

Fixation: Wash the cells with PBS and resuspend the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase would be indicative of a cell cycle arrest induced by 2'-FdU.[10][11]

Conclusion

2'-Fluoro-2'-deoxyuridine serves as a potent DNA chain terminator following its intracellular activation to the triphosphate form. Its incorporation into DNA by polymerases leads to the cessation of chain elongation, triggering a DNA damage response that culminates in cell cycle arrest and, potentially, apoptosis. The unique properties conferred by the 2'-fluoro substitution make 2'-FdU and its analogs valuable tools in both basic research and as potential therapeutic agents. The experimental protocols and mechanistic insights provided in this guide offer a framework for the continued investigation and application of this important class of nucleoside analogs.

References

- 1. Inhibition of DNA polymerase alpha by 2',3'-dideoxyribonucleoside 5'-triphosphates: effect of manganese ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Sanger Sequencing Steps & Method [sigmaaldrich.com]

- 4. Potent DNA chain termination activity and selective inhibition of human immunodeficiency virus reverse transcriptase by 2',3'-dideoxyuridine-5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 6. ATM phosphorylates histone H2AX in response to DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The mismatch repair-mediated cell cycle checkpoint response to fluorodeoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The primer extension assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Primer Extension - National Diagnostics [nationaldiagnostics.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

The Metabolic Gauntlet: A Technical Guide to 2'-Fluoro-2'-deoxyuridine (FdUrd) in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic pathway of 2'-Fluoro-2'-deoxyuridine (FdUrd), a potent chemotherapeutic agent. We will delve into its activation, mechanism of action, catabolism, and the key experimental protocols used to evaluate its efficacy and intricate interactions within the cancer cell. All quantitative data is summarized for comparative analysis, and critical pathways and workflows are visualized to facilitate a deeper understanding of this crucial anticancer agent.

Introduction: The Role of FdUrd in Oncology

2'-Fluoro-2'-deoxyuridine (FdUrd), a fluorinated pyrimidine analogue, is a cornerstone in the treatment of various solid tumors, particularly colorectal cancer.[1] Its efficacy hinges on its ability to disrupt the synthesis of DNA, a process hyperactive in rapidly proliferating cancer cells.[2] This guide will dissect the metabolic journey of FdUrd, from a prodrug to a potent inhibitor of a critical enzyme in nucleotide metabolism, and explore the downstream consequences for the cancer cell.

The Metabolic Pathway of FdUrd: From Prodrug to Active Inhibitor

The anticancer activity of FdUrd is not inherent but is acquired through a series of intracellular transformations. The metabolic pathway can be broadly categorized into two key stages: anabolic activation and the subsequent mechanism of action.

Anabolic Activation: The Crucial Phosphorylation Step

Upon entry into the cancer cell, FdUrd is recognized as a substrate by thymidine kinase (TK) , a key enzyme in the nucleotide salvage pathway.[2][3] TK catalyzes the phosphorylation of FdUrd to its active form, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP) .[2][3] This initial phosphorylation is the rate-limiting step in the activation of FdUrd and is critical for its cytotoxic effects.[3]

Caption: Anabolic activation of FdUrd to FdUMP by thymidine kinase.

Further phosphorylation of FdUMP can occur, leading to the formation of 5-fluoro-2'-deoxyuridine-5'-diphosphate (FdUDP) and 5-fluoro-2'-deoxyuridine-5'-triphosphate (FdUTP).

Mechanism of Action: Inhibition of Thymidylate Synthase and Beyond

The primary cytotoxic mechanism of FdUrd is the potent inhibition of thymidylate synthase (TS) by its active metabolite, FdUMP.[2][4] TS is a crucial enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[4]

FdUMP, in the presence of the cofactor 5,10-methylenetetrahydrofolate (CH2THF), forms a stable ternary covalent complex with TS.[4][5] This complex effectively sequesters the enzyme, preventing it from catalyzing the conversion of deoxyuridine monophosphate (dUMP) to dTMP.[4]

Caption: Mechanism of thymidylate synthase inhibition by FdUMP.

The inhibition of TS leads to a cascade of downstream effects:

-

Depletion of dTMP and dTTP: The block in dTMP synthesis results in a severe depletion of the intracellular pool of deoxythymidine triphosphate (dTTP), a crucial building block for DNA replication.[5]

-

Accumulation of dUMP: The substrate for TS, dUMP, accumulates within the cell. This can lead to an increase in deoxyuridine triphosphate (dUTP) levels.

-

DNA Damage: The imbalance in the deoxynucleotide pool, specifically the low dTTP and high dUTP levels, leads to the misincorporation of uracil into DNA by DNA polymerases.[6] Furthermore, the triphosphate metabolite of FdUrd, FdUTP, can also be directly incorporated into DNA.[6] The presence of these abnormal bases in the DNA triggers DNA repair mechanisms, which, if overwhelmed, can lead to DNA strand breaks and apoptosis.

Catabolism and Resistance Mechanisms

The efficacy of FdUrd can be limited by its catabolism and the development of resistance in cancer cells. FdUrd can be cleaved by thymidine phosphorylase to 5-fluorouracil (5-FU), which can then be further metabolized.[7]

Mechanisms of resistance to FdUrd include:

-

Increased expression of thymidylate synthase: Higher levels of the target enzyme can overcome the inhibitory effects of FdUMP.

-

Decreased activity of thymidine kinase: Reduced phosphorylation of FdUrd to its active form, FdUMP, renders the drug ineffective.[3]

-

Altered affinity of TS for FdUMP: Mutations in the TS gene can lead to a protein with lower affinity for the inhibitor.

-

Increased efflux of the drug: Overexpression of drug efflux pumps can reduce the intracellular concentration of FdUrd.

Quantitative Data on FdUrd Metabolism and Efficacy

The following tables summarize key quantitative data related to the interaction of FdUrd and its metabolites with their enzymatic targets and their cytotoxic effects on cancer cells.

Table 1: Kinetic Parameters of Enzymes in the FdUrd Metabolic Pathway

| Enzyme | Substrate/Inhibitor | Parameter | Value | Cell Line/Source |

| Thymidine Kinase 1 (TK1) | FdUrd | Km | 2.2 µM | Human |

| Thymidylate Synthase (TS) | FdUMP | Ki | 1.7 nM | Human |

| Thymidylate Synthase (TS) | dUMP | Km | 2.5 µM | Human |

Km (Michaelis constant) represents the substrate concentration at which the enzyme reaction rate is half of the maximum (Vmax). A lower Km indicates a higher affinity of the enzyme for the substrate. Ki (inhibition constant) represents the concentration of an inhibitor required to produce half-maximum inhibition.

Table 2: Cytotoxicity of FdUrd in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| L1210 | Murine Leukemia | ~10-9 M |

| MCF-7 | Human Breast Cancer | 0.8 - 43.0 µM (for 5-FU) |

| HCT-116 | Human Colon Cancer | Not specified |

| T-ALL cell lines | Human T-acute lymphoblastic leukemia | Not specified |

IC50 is the concentration of a drug that is required for 50% inhibition in vitro. This value is highly dependent on the cell line and the assay conditions.

Table 3: Incorporation of FdUrd into DNA

| Cell Line | Treatment | Incorporation Level |

| T-ALL cell lines | 0.5 µM [3H]FdUrd for 16 hr | 1.93-3.15 pmol of [3H]FdUrd nucleotides per 107 cells |

Experimental Protocols for Studying FdUrd's Effects

This section provides detailed methodologies for key experiments used to investigate the metabolic pathway and cytotoxic effects of FdUrd.

Thymidylate Synthase (TS) Activity Assay

This assay measures the catalytic activity of TS by quantifying the release of tritium (3H) from [5-3H]dUMP during its conversion to dTMP.[1][8]

Materials:

-

Cell lysate containing TS

-

[5-3H]dUMP (radiolabeled substrate)

-

5,10-methylenetetrahydrofolate (CH2-THF, cofactor)

-

Tris-HCl buffer (pH 7.4)

-

Activated charcoal suspension

-

Scintillation cocktail and counter

Protocol:

-

Prepare cell lysates from cancer cells treated with or without FdUrd.

-

Set up the reaction mixture containing the cell lysate, Tris-HCl buffer, and CH2-THF.

-

To measure inhibition, pre-incubate the lysate with FdUMP.

-

Initiate the reaction by adding [5-3H]dUMP.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).

-

Stop the reaction by adding an ice-cold solution of activated charcoal to adsorb the unreacted [5-3H]dUMP.

-

Centrifuge the samples to pellet the charcoal.

-

Measure the radioactivity in the supernatant, which contains the released 3H2O, using a scintillation counter.

-

Calculate the TS activity as the amount of dTMP formed per unit of time per amount of protein.

Caption: Experimental workflow for the thymidylate synthase activity assay.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10] It is commonly used to determine the IC50 of a cytotoxic compound like FdUrd.

Materials:

-

Cancer cells

-

96-well plates

-

FdUrd in various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of FdUrd concentrations for a specific duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each FdUrd concentration relative to the untreated control cells.

-

Plot the cell viability against the FdUrd concentration to determine the IC50 value.

Clonogenic Survival Assay

This assay measures the ability of single cells to survive and proliferate to form colonies after treatment with a cytotoxic agent.[11][12] It is considered the gold standard for determining cell reproductive death.

Materials:

-

Cancer cells

-

FdUrd

-

Cell culture dishes or flasks

-

Crystal violet staining solution

Protocol:

-

Treat a population of cancer cells with various concentrations of FdUrd for a defined period.

-

After treatment, harvest the cells, count them, and seed a known number of cells into new culture dishes.

-

Incubate the dishes for 1-3 weeks, allowing surviving cells to form colonies (a colony is typically defined as a cluster of at least 50 cells).

-

Fix the colonies with a solution like methanol or formalin.

-

Stain the colonies with crystal violet.

-

Count the number of colonies in each dish.

-

Calculate the surviving fraction for each treatment group by normalizing the number of colonies to the plating efficiency of untreated control cells.

Quantification of FdUrd Incorporation into DNA

This method uses radiolabeled FdUrd to quantify its incorporation into the DNA of cancer cells.[13]

Materials:

-

Cancer cells

-

[3H]FdUrd (radiolabeled FdUrd)

-

DNA extraction kit

-

Scintillation counter

Protocol:

-

Incubate cancer cells with [3H]FdUrd for a specific period.

-

Harvest the cells and extract the genomic DNA using a standard DNA extraction protocol.

-

Quantify the amount of extracted DNA (e.g., using a spectrophotometer).

-

Measure the radioactivity in the extracted DNA sample using a scintillation counter.

-

Calculate the amount of FdUrd incorporated into the DNA, typically expressed as pmol of FdUrd per µg of DNA or per 107 cells.

Conclusion

The metabolic pathway of 2'-Fluoro-2'-deoxyuridine in cancer cells is a well-defined process that culminates in the potent inhibition of thymidylate synthase, leading to DNA damage and cell death. Understanding this pathway, along with the mechanisms of resistance, is crucial for optimizing its therapeutic use and for the development of novel strategies to overcome drug resistance. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate interactions of FdUrd within the complex environment of the cancer cell. By leveraging these techniques and the quantitative data presented, the scientific community can continue to refine our understanding and application of this important anticancer agent.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Inhibition of uracil DNA glycosylase sensitizes cancer cells to 5-fluorodeoxyuridine through replication fork collapse-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Diverging substrate specificity of pure human thymidine kinases 1 and 2 against antiviral dideoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Genomically Incorporated 5-Fluorouracil that Escapes UNG-Initiated Base Excision Repair Blocks DNA Replication and Activates Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 12. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Increased incorporation of 5-fluorodeoxyuridine into DNA of human T-lymphoblastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of 2'-Fluoro-2'-deoxyuridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Fluoro-2'-deoxyuridine (FdU) is a synthetic nucleoside analog that has garnered significant interest in medicinal chemistry and drug development. Its structural similarity to the natural nucleoside 2'-deoxyuridine, combined with the unique stereoelectronic properties of the fluorine atom at the 2'-position, imparts it with distinct biological activities. This technical guide provides an in-depth analysis of the structural features of FdU, focusing on its conformational landscape and the experimental methodologies used for its characterization. The guide also delves into the well-established mechanism of action of the closely related 5-fluoro-2'-deoxyuridine (FUDR), the inhibition of thymidylate synthase, a critical pathway in DNA synthesis and a key target in cancer chemotherapy.

Chemical Structure and Properties

2'-Fluoro-2'-deoxyuridine is characterized by a uracil base linked to a 2'-deoxyribose sugar, where the hydroxyl group at the 2' position is replaced by a fluorine atom. This substitution has profound effects on the sugar pucker, glycosidic bond conformation, and overall molecular shape, which in turn influence its interaction with biological macromolecules.

Table 1: General Properties of 2'-Fluoro-2'-deoxyuridine

| Property | Value |

| Chemical Formula | C₉H₁₁FN₂O₅ |

| Molar Mass | 246.19 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water and polar organic solvents |

Conformational Analysis

The biological activity of nucleoside analogs is intrinsically linked to their three-dimensional structure. The conformation of the furanose ring (sugar pucker) and the orientation of the nucleobase relative to the sugar (glycosidic torsion angle) are particularly important.

Sugar Pucker

The five-membered furanose ring in nucleosides is not planar and exists in a dynamic equilibrium between two major conformations: C2'-endo (South) and C3'-endo (North). The introduction of the highly electronegative fluorine atom at the 2'-position significantly influences this equilibrium. In 2'-fluoro-substituted nucleosides, the C3'-endo conformation is often favored due to the gauche effect between the F2' and O4' atoms. This preference for a North-type pucker can mimic the conformation of RNA, allowing it to interact with enzymes that recognize RNA substrates.

Glycosidic Torsion Angle

The glycosidic bond (N1-C1') rotation determines the orientation of the uracil base relative to the sugar moiety. The two common conformations are syn and anti. For most biological processes involving pyrimidine nucleosides, the anti conformation is required for proper recognition and binding to enzymes.

Experimental Protocols

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. Although a specific, publicly available crystal structure of isolated 2'-Fluoro-2'-deoxyuridine with detailed bond lengths and angles was not identified in the Cambridge Crystallographic Data Centre (CCDC) through the conducted searches, the general methodology for obtaining such a structure for a nucleoside analog is well-established. A crystal structure of the related compound 2'-deoxy-2'-fluoroinosine has been determined, indicating the feasibility of such studies for 2'-fluorinated nucleosides[1].

Experimental Workflow for Nucleoside X-ray Crystallography

Detailed Steps:

-

Crystallization: The first and often most challenging step is to grow high-quality single crystals of FdU. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Various techniques like vapor diffusion (hanging drop or sitting drop) are employed, screening a wide range of conditions (e.g., pH, temperature, precipitants)[2][5].

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a unique pattern of reflections that are recorded on a detector[3][4].

-

Structure Solution: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal. The phase information, which is lost during the experiment, is retrieved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map[2].

-

Structure Refinement: An atomic model of FdU is built into the electron density map. This model is then refined using least-squares methods to improve the fit between the calculated and observed diffraction data, resulting in a final, accurate 3D structure[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution. For FdU, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Experimental Workflow for NMR Analysis of FdU

Detailed Steps:

-

Sample Preparation: A solution of FdU is prepared in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

1D NMR Spectra Acquisition:

-

¹H NMR: Provides information on the proton chemical shifts and coupling constants (J-values). The coupling constants between the sugar protons are used to determine the sugar pucker conformation.

-

¹³C NMR: Provides information on the chemical environment of each carbon atom.

-

¹⁹F NMR: Directly observes the fluorine atom, providing a sensitive probe of its local environment.

-

-

2D NMR Spectra Acquisition:

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, aiding in the assignment of the sugar proton resonances.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, useful for assigning quaternary carbons and confirming the overall structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close to each other, providing information on the glycosidic torsion angle.

-

-

Data Analysis: The chemical shifts, coupling constants, and NOE intensities are analyzed to determine the preferred sugar pucker, the orientation of the glycosidic bond, and the overall solution conformation of FdU.

Mechanism of Action: Thymidylate Synthase Inhibition

While FdU itself has biological activity, the most well-characterized mechanism for a closely related compound, 5-fluoro-2'-deoxyuridine (FUDR), is the inhibition of thymidylate synthase (TS). This enzyme is crucial for the de novo synthesis of thymidylate (dTMP), an essential precursor for DNA replication. The inhibition of TS by the active metabolite of FUDR, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), leads to a depletion of dTMP, which in turn inhibits DNA synthesis and cell division, making it a potent anticancer agent[6][7][8]. It is plausible that FdU, upon intracellular phosphorylation, could exert a similar inhibitory effect.

Signaling Pathway of Thymidylate Synthase Inhibition by Fluorinated Pyrimidines

Conclusion

The structural analysis of 2'-Fluoro-2'-deoxyuridine reveals a molecule with distinct conformational preferences driven by the presence of the 2'-fluoro substituent. While detailed crystallographic data for the isolated molecule remains to be widely disseminated, techniques like NMR spectroscopy provide valuable insights into its solution structure. Understanding these structural features is paramount for elucidating its biological activity and for the rational design of new therapeutic agents. The established pathway of thymidylate synthase inhibition by the related fluorinated pyrimidines provides a strong basis for understanding the potential anticancer effects of FdU and underscores the importance of structural analysis in drug development.

References

- 1. The crystal and molecular structure of 2'-deoxy-2'-fluoroinosine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Targeting Nuclear Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2'-Fluoro-2'-deoxyuridine: Discovery, History, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Fluoro-2'-deoxyuridine (FdUrd) is a synthetic pyrimidine nucleoside analog that has been a subject of significant interest in medicinal chemistry for its potent antiviral and anticancer properties. Its discovery and subsequent investigation have provided valuable insights into the mechanisms of DNA synthesis and inhibition, paving the way for the development of various therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, mechanism of action, and key experimental data related to FdUrd.

Discovery and History

The journey of 2'-fluoro-substituted nucleosides began in the early 1960s. A pivotal moment in this timeline was the first chemical synthesis of 2'-deoxy-2'-fluorouridine by John F. Codington, Jack J. Fox, and their colleagues at the Sloan-Kettering Institute for Cancer Research, reported in 1961.[1] This pioneering work opened the door for the exploration of a new class of nucleoside analogs with unique biological activities.[2] Subsequent research quickly established that the introduction of a fluorine atom at the 2'-position of the sugar moiety conferred stability against enzymatic degradation.[2]

The development of fluorinated nucleosides was spurred by the success of 5-fluorouracil (5-FU), an anticancer drug that highlighted the potential of fluorinated pyrimidines in chemotherapy.[3] The unique properties of the fluorine atom, such as its small size and high electronegativity, allow it to act as a bioisostere of a hydroxyl group, leading to altered biological activity.[2][4] Over the decades, research on FdUrd and its derivatives has led to a deeper understanding of its mechanism of action and its potential as a therapeutic agent.

Synthesis of 2'-Fluoro-2'-deoxyuridine

The initial synthesis of 2'-Fluoro-2'-deoxyuridine by Codington, Fox, and their team involved the treatment of 2,2'-anhydro-1-(β-D-arabinofuranosyl)uracil with hydrogen fluoride.[5] Over the years, various synthetic routes have been developed to improve yield and efficiency.

General Synthetic Strategy

A common modern approach involves the fluorination of a suitably protected arabinofuranosyl derivative. This multi-step process typically includes:

-

Protection: Protection of the hydroxyl groups at the 3' and 5' positions of a starting sugar, such as 1-β-D-arabinofuranosyluracil.

-

Activation: Conversion of the 2'-hydroxyl group into a good leaving group, often a triflate.

-

Fluorination: Nucleophilic substitution with a fluoride source.

-

Deprotection: Removal of the protecting groups to yield the final product.

Mechanism of Action

2'-Fluoro-2'-deoxyuridine exerts its biological effects primarily through the inhibition of thymidylate synthase (TS) and its incorporation into DNA.

Inhibition of Thymidylate Synthase

Upon entering the cell, FdUrd is phosphorylated by thymidine kinase to its active form, 2'-deoxy-5-fluorouridine-5'-monophosphate (FdUMP). FdUMP is a potent inhibitor of thymidylate synthase, a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[6] The inhibition of TS leads to a depletion of the intracellular pool of dTTP, a necessary precursor for DNA synthesis. This disruption of DNA synthesis ultimately leads to "thymineless death" in rapidly dividing cells, such as cancer cells.[6]

Incorporation into DNA

In addition to inhibiting thymidylate synthase, the triphosphate form of FdUrd, 2'-deoxy-5-fluorouridine-5'-triphosphate (FdUTP), can be incorporated into DNA by DNA polymerases.[7][8] This incorporation can lead to DNA strand breaks and interfere with DNA replication and repair processes, further contributing to the cytotoxic effects of the compound.[8]

Biological Activity and Quantitative Data

2'-Fluoro-2'-deoxyuridine has demonstrated significant activity against a range of viruses and cancer cell lines.

Anticancer Activity

The anticancer activity of FdUrd is primarily attributed to its inhibition of thymidylate synthase, which is more pronounced in rapidly proliferating cancer cells. The following table summarizes the 50% inhibitory concentration (IC50) values of FdUrd against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Murine Ly-2.1+ve thymoma | Thymoma | 0.00051 | [9] |

| T24 | Bladder Carcinoma | ~1 | [7] |

| 791T | Osteogenic Sarcoma | ~1 | [7] |

Antiviral Activity

FdUrd has shown inhibitory effects against several viruses, particularly herpes simplex virus (HSV). Its antiviral mechanism is also linked to the inhibition of viral DNA synthesis. The table below presents the 50% effective concentration (EC50) values against different viruses.

| Virus | Cell Line | EC50 (µM) | Reference |

| Herpes Simplex Virus Type 1 (HSV-1) | Chicken Embryo Cells | 0.093 | |

| Herpes Simplex Virus Type 1 (HSV-1) | Vero Cells | < 0.34 | |

| Fowl Plague Virus (FPV/Rostock/34) | Chicken Embryo Cells | 1.44 |

Key Experimental Protocols

Synthesis of 2'-Fluoro-2'-deoxyuridine

Method: Based on the general strategy of nucleophilic fluorination.

-